4-[5-(4-nitrophenoxy)pentyl]morpholine
Description
4-[5-(4-Nitrophenoxy)pentyl]morpholine (CAS: 5367-26-0) is a morpholine derivative characterized by a pentyl chain bridging a 4-nitrophenoxy group and the morpholine nitrogen. Its molecular formula is C₁₅H₂₂N₂O₄, with a molecular weight of 294.3462 g/mol and a density of 1.15 g/cm³ . The compound’s structure combines the electron-withdrawing nitro group with the flexibility of a pentyl chain, which may enhance lipophilicity and influence its reactivity in organic or pharmaceutical applications.
Properties
IUPAC Name |
4-[5-(4-nitrophenoxy)pentyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c18-17(19)14-4-6-15(7-5-14)21-11-3-1-2-8-16-9-12-20-13-10-16/h4-7H,1-3,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKPBWWPUDOQGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCOC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-nitrophenoxy)pentyl]morpholine typically involves a multi-step process:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution of 4-nitrophenol with 1-bromopentane to form 4-nitrophenylpentyl ether.
Formation of Morpholine Derivative: The 4-nitrophenylpentyl ether is then reacted with morpholine under basic conditions to yield 4-[5-(4-nitrophenoxy)pentyl]morpholine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-nitrophenoxy)pentyl]morpholine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Reduction: 4-[5-(4-aminophenoxy)pentyl]morpholine.
Substitution: Various substituted morpholine derivatives depending on the reagents used.
Scientific Research Applications
4-[5-(4-nitrophenoxy)pentyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Material Science: The compound can be utilized in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It serves as a tool for studying the interactions of morpholine derivatives with biological systems.
Mechanism of Action
The mechanism of action of 4-[5-(4-nitrophenoxy)pentyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Flexibility: The pentyl chain in the target compound introduces conformational flexibility absent in derivatives with direct aryl attachments (e.g., 4-(4-nitrophenyl)morpholine). This may enhance solubility in non-polar solvents .
- Heteroatom Effects : Replacing morpholine’s oxygen with sulfur (thiomorpholine derivatives) alters electronic properties and reactivity due to sulfur’s larger size and polarizability .
Physical and Chemical Properties
Notes:
Contrasts :
- The target compound’s extended alkyl chain could make it more suitable for surfactant-like applications, whereas 4-(4-nitrophenyl)morpholine’s compact structure favors crystallographic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
